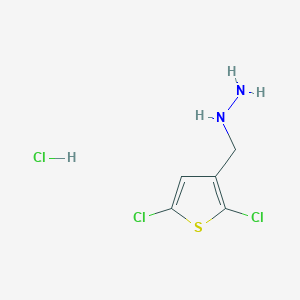

(2,5-Dichlorothiophen-3-yl)methylhydrazine;hydrochloride

Description

(2,5-Dichlorothiophen-3-yl)methylhydrazine hydrochloride (CAS: Not explicitly provided; molecular formula: C₅H₇Cl₃N₂S, molecular weight: 233.55) is a hydrazine derivative featuring a dichlorinated thiophene ring. The compound is characterized by a methylhydrazine group attached to the 3-position of a 2,5-dichlorothiophene scaffold, with a hydrochloride counterion enhancing its stability and solubility . This structural motif is significant in medicinal and agrochemical research, as thiophene derivatives are known for their bioactivity and versatility in heterocyclic chemistry . The compound is typically synthesized via nucleophilic substitution or condensation reactions involving hydrazine derivatives and chlorinated thiophene precursors .

Properties

IUPAC Name |

(2,5-dichlorothiophen-3-yl)methylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2S.ClH/c6-4-1-3(2-9-8)5(7)10-4;/h1,9H,2,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJNZVHIBFEMDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CNN)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorothiophen-3-yl)methylhydrazine;hydrochloride typically involves the reaction of 2,5-dichlorothiophene with hydrazine hydrate in the presence of a suitable solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorothiophen-3-yl)methylhydrazine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(2,5-Dichlorothiophen-3-yl)methylhydrazine;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,5-Dichlorothiophen-3-yl)methylhydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by generating reactive oxygen species (ROS) or modulating redox-sensitive signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related hydrazine hydrochlorides and thiophene derivatives (Table 1):

Key Observations :

- Hydrazine vs. Amine : Replacing hydrazine with an amine (as in (2,5-dichlorothiophen-3-yl)methanamine HCl) eliminates the N–N bond, reducing redox reactivity and altering metabolic pathways .

Physicochemical Properties

Key Observations :

- Stability : Hydrazine derivatives with bulky substituents (e.g., dichlorothiophene) exhibit greater stability than simpler analogs due to reduced N–N bond strain .

- Melting Points : Chlorinated arylhydrazines (e.g., 2,6-dichlorophenylhydrazine HCl) typically have higher melting points (>200°C) due to stronger intermolecular forces .

Biological Activity

Overview

(2,5-Dichlorothiophen-3-yl)methylhydrazine;hydrochloride is a chemical compound with the molecular formula CHClNS·HCl. This compound is a derivative of thiophene and is characterized by the presence of two chlorine atoms and a hydrazine group attached to the thiophene ring. Its unique structure imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, which may lead to:

- Inhibition of Enzyme Activity: The compound can inhibit various enzymes by modifying their active sites.

- Disruption of Cellular Processes: Interaction with cellular components can alter signaling pathways and metabolic processes.

- Generation of Reactive Oxygen Species (ROS): The compound's redox properties may lead to oxidative stress, contributing to its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various bacterial strains.

- Antioxidant Effects: The ability to scavenge free radicals suggests potential antioxidant properties, which could be beneficial in preventing oxidative damage in cells.

- Potential Therapeutic Applications: Ongoing research is investigating its role as a therapeutic agent in drug development, particularly for diseases associated with oxidative stress and microbial infections.

Case Studies

-

Antimicrobial Activity Study:

- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

-

Antioxidant Activity Assessment:

- In vitro assays demonstrated that the compound could reduce lipid peroxidation in rat liver homogenates, suggesting its potential as an antioxidant agent.

Comparative Analysis

| Biological Activity | Compound | Efficacy Level |

|---|---|---|

| Antimicrobial | This compound | Moderate |

| Antioxidant | This compound | High |

| Enzyme Inhibition | Various Enzymes | Significant |

Synthetic Routes and Properties

The synthesis of this compound typically involves the reaction of 2,5-dichlorothiophene with hydrazine hydrate under reflux conditions. The resulting product is treated with hydrochloric acid to obtain the hydrochloride salt form.

Properties

- Molecular Weight: 189.06 g/mol

- Solubility: Soluble in water and organic solvents like ethanol and methanol.

- Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Q & A

Q. What strategies are effective for resolving low yields in large-scale synthesis?

- Methodological Answer : Implement a Dean-Stark trap to remove water and shift equilibrium toward product formation. Alternatively, use flow chemistry to enhance mixing and heat transfer. Characterize intermediates via FT-IR (e.g., NH stretches at ~3300 cm⁻¹) to identify bottlenecks .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting chromatographic results (e.g., multiple HPLC peaks)?

- Methodological Answer : Peaks may correspond to stereoisomers or degradation products. Perform LC-MS to correlate retention times with molecular weights. Spiking experiments with authentic standards (e.g., dichlorothiophene derivatives) can confirm identities. Adjust mobile phase pH or column type (C18 vs. HILIC) to improve resolution .

Q. What statistical methods are appropriate for analyzing dose-response data in bioassays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.